Cas no 1256955-38-0 (4-CHLORO-6-CYCLOPROPYL-6,7-DIHYDRO-5H-PYRROLO[3,4-D]PYRIMIDINE)
![4-CHLORO-6-CYCLOPROPYL-6,7-DIHYDRO-5H-PYRROLO[3,4-D]PYRIMIDINE structure](https://ja.kuujia.com/scimg/cas/1256955-38-0x500.png)
4-CHLORO-6-CYCLOPROPYL-6,7-DIHYDRO-5H-PYRROLO[3,4-D]PYRIMIDINE 化学的及び物理的性質
名前と識別子
-
- 4-chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- CID 87167653
- 5H-Pyrrolo[3,4-d]pyrimidine, 4-chloro-6-cyclopropyl-6,7-dihydro-
- DTXSID901177401
- SCHEMBL858820
- 1256955-38-0
- DB-358152
- 4-chloro-6-cyclopropyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
- 4-CHLORO-6-CYCLOPROPYL-6,7-DIHYDRO-5H-PYRROLO[3,4-D]PYRIMIDINE
-
- インチ: 1S/C9H10ClN3/c10-9-7-3-13(6-1-2-6)4-8(7)11-5-12-9/h5-6H,1-4H2
- InChIKey: QLNXAMTXQWZUKJ-UHFFFAOYSA-N
- SMILES: ClC1=C2C(CN(C2)C2CC2)=NC=N1
計算された属性
- 精确分子量: 195.0563250g/mol
- 同位素质量: 195.0563250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 29
4-CHLORO-6-CYCLOPROPYL-6,7-DIHYDRO-5H-PYRROLO[3,4-D]PYRIMIDINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089006636-500mg |
4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine |
1256955-38-0 | 95% | 500mg |
$2371.84 | 2023-09-03 | |
Chemenu | CM269549-1g |
4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
1256955-38-0 | 95% | 1g |
$721 | 2021-08-18 | |
Chemenu | CM269549-1g |
4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
1256955-38-0 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A089006636-100mg |
4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine |
1256955-38-0 | 95% | 100mg |
$761.25 | 2023-09-03 |
4-CHLORO-6-CYCLOPROPYL-6,7-DIHYDRO-5H-PYRROLO[3,4-D]PYRIMIDINE 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
4-CHLORO-6-CYCLOPROPYL-6,7-DIHYDRO-5H-PYRROLO[3,4-D]PYRIMIDINEに関する追加情報
Introduction to 4-CHLORO-6-CYCLOPROPYL-6,7-DIHYDRO-5H-PYRROLO[3,4-D]PYRIMIDINE (CAS No. 1256955-38-0)
4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 1256955-38-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
The chemical structure of 4-chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a cyclopropyl group at the 6-position. These substituents play a crucial role in modulating the compound's pharmacological properties and biological activity. The cyclopropyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 4-chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as a potent inhibitor of various kinases involved in cellular signaling pathways. Kinases are enzymes that play a central role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is often associated with various diseases, including cancer and inflammatory disorders. Therefore, the development of selective kinase inhibitors is a key focus in modern drug discovery.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory activity of 4-chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine against a panel of kinases. The results showed that this compound exhibited potent inhibition against several kinases, including ABL1, SRC, and LCK. These kinases are known to be involved in the pathogenesis of various cancers and inflammatory diseases. The high selectivity and potency of 4-chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine make it a promising lead compound for further optimization and development.
Beyond its kinase inhibitory properties, 4-chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has also shown potential as an antiviral agent. In a study published in Antiviral Research, researchers evaluated the antiviral activity of this compound against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The results demonstrated that 4-chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine effectively inhibited viral replication in vitro without significant cytotoxicity. This suggests that the compound may have therapeutic potential for treating viral infections.
The pharmacokinetic properties of 4-chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have also been extensively studied. In preclinical models, this compound exhibited favorable pharmacokinetic profiles with good oral bioavailability and low clearance rates. These properties are essential for ensuring that the drug reaches its target site in sufficient concentrations to exert its therapeutic effects. Additionally, the compound showed minimal toxicity in animal models at therapeutic doses.
In conclusion, 4-chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 1256955-38-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery. Ongoing studies are expected to provide more insights into its mechanism of action and potential clinical applications.
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